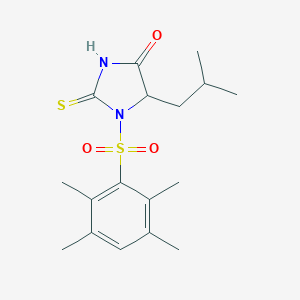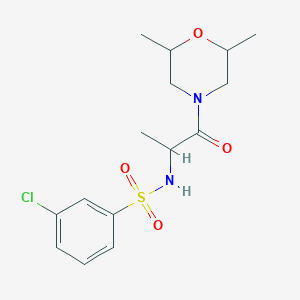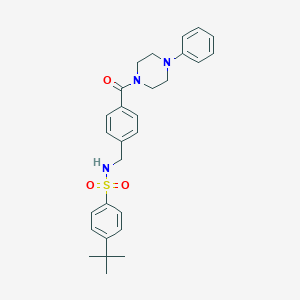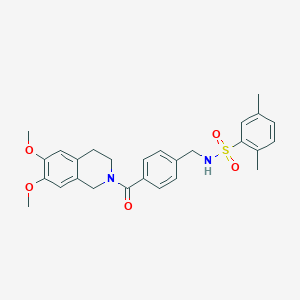
5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one is a complex organic compound with the molecular formula C₁₇H₂₄N₂O₃S₂. It is characterized by its unique structure, which includes an imidazolidinone core, a sulfonyl group, and a thioxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through the reaction of the imidazolidinone intermediate with a sulfonyl chloride derivative.
Addition of the Thioxo Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or thioxo groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The sulfonyl and thioxo groups are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-imidazolidinone: Lacks the thioxo group.
Uniqueness
5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one is unique due to the presence of both the sulfonyl and thioxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(2-methylpropyl)-2-sulfanylidene-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-9(2)7-14-16(20)18-17(23)19(14)24(21,22)15-12(5)10(3)8-11(4)13(15)6/h8-9,14H,7H2,1-6H3,(H,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWXOIGLGGWPNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(C(=O)NC2=S)CC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-BROMO-2-FLUOROPHENYL)-4-[(2,5-DIMETHYLBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B492795.png)



![4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B492801.png)
![N-(4-BROMO-2-FLUOROPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B492802.png)
![N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492804.png)
![N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B492805.png)
![N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492806.png)
![4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE](/img/structure/B492810.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492811.png)
![4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-ETHOXYPHENYL)BENZAMIDE](/img/structure/B492813.png)
![4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B492814.png)
![N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492818.png)
